6-(Chloromethyl)-2-methyl-1,3-benzoxazole
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Overview
Description
6-(Chloromethyl)-2-methyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloromethyl group at the 6th position and a methyl group at the 2nd position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole typically involves the chloromethylation of 2-methyl-1,3-benzoxazole. One common method is the reaction of 2-methyl-1,3-benzoxazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced at the 6th position of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoxazoles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-(aminomethyl)-2-methyl-1,3-benzoxazole, while oxidation with potassium permanganate can produce 6-(hydroxymethyl)-2-methyl-1,3-benzoxazole.
Scientific Research Applications
6-(Chloromethyl)-2-methyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its reactive chloromethyl group.
Biological Studies: Researchers use it to study the interactions of benzoxazole derivatives with biological targets, including enzymes and receptors.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Methyl-1,3-benzoxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-2-methyl-1,3-benzoxazole:
6-(Bromomethyl)-2-methyl-1,3-benzoxazole: Similar to 6-(Chloromethyl)-2-methyl-1,3-benzoxazole but with a bromomethyl group, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H8ClNO |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-(chloromethyl)-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |
InChI Key |
CBYAUWHPOKFATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)CCl |
Origin of Product |
United States |
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